molecular formula C8H5F6NO B15528077 2-(Hydroxy)-3,5-bis(trifluoromethyl)aniline

2-(Hydroxy)-3,5-bis(trifluoromethyl)aniline

Cat. No.: B15528077
M. Wt: 245.12 g/mol
InChI Key: BBLGGFMZPYQWAN-UHFFFAOYSA-N
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Description

2-(Hydroxy)-3,5-bis(trifluoromethyl)aniline is a fluorinated aromatic amine derivative characterized by a hydroxyl (-OH) group at the 2-position and two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring. These compounds are pivotal in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and high-performance polymers, owing to the electron-withdrawing and hydrophobic properties of -CF₃ groups . The hydroxyl group in the 2-position likely enhances hydrogen-bonding capacity and solubility in polar solvents, distinguishing it from non-hydroxylated analogs.

Properties

IUPAC Name

2-amino-4,6-bis(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLGGFMZPYQWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The physicochemical and functional properties of 2-(hydroxy)-3,5-bis(trifluoromethyl)aniline can be inferred through comparison with structurally similar compounds. Key differences arise from substituent effects on reactivity, thermal stability, and solubility.

Substituent Effects on Physical Properties

Compound Substituents Solubility Thermal Stability (Tg/°C) Key Applications Reference
3,5-Bis(trifluoromethyl)aniline -NH₂, -CF₃ (3,5) Insoluble in H₂O; soluble in EtOH, CH₂Cl₂ N/A Polyimides, sulfonylurea derivatives
2-Chloro-3,5-bis(trifluoromethyl)aniline -Cl, -CF₃ (3,5) Insoluble in H₂O; soluble in CH₂Cl₂ N/A Intermediate in agrochemical synthesis
2-Methyl-3,5-bis(trifluoromethyl)aniline -CH₃, -CF₃ (3,5) Not reported N/A Pharmaceutical intermediates
4-(40-Aminophenoxy)-3,5-bis(trifluoromethyl)aniline -O-C₆H₄-NH₂, -CF₃ (3,5) N/A Tg: 287–335°C High-Tg polyimides
This compound (Inferred) -OH, -CF₃ (3,5) Likely soluble in polar solvents Expected lower Tg than 4-substituted analogs Hydrogen-bonded supramolecular systems N/A

Notes:

  • The hydroxyl group in this compound is predicted to increase solubility in polar solvents (e.g., EtOH) compared to its chloro or methyl analogs, which are more lipophilic .
  • Thermal stability is influenced by molecular rigidity.

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